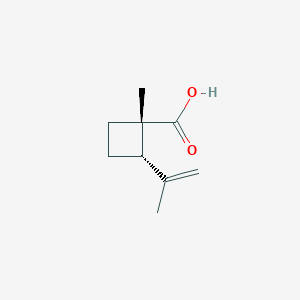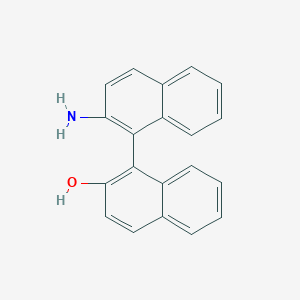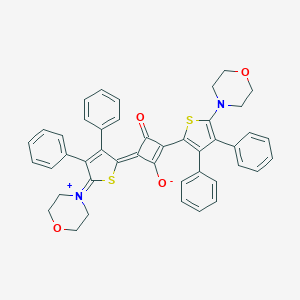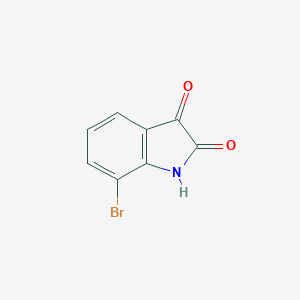
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI) is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI))-(9CI) has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Wirkmechanismus
The mechanism of action of Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI))-(9CI) involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds involved in the inflammatory response. By inhibiting COX enzymes, Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI))-(9CI) reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemische Und Physiologische Effekte
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI))-(9CI) has been found to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, further supporting its anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI))-(9CI) has several advantages for lab experiments, including its stability and ease of synthesis. However, its limited solubility in water can pose a challenge for some experiments.
Zukünftige Richtungen
There are several future directions for the research on Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI))-(9CI). One potential direction is the development of novel derivatives with improved solubility and potency. Another direction is the investigation of its potential applications in the treatment of other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis.
Conclusion:
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI))-(9CI) is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI))-(9CI) can be synthesized through several methods, including the reaction of 1,3-butadiene and ethyl vinyl ether in the presence of a catalyst, or the reaction of cyclobutene and carbon monoxide in the presence of a palladium catalyst.
Eigenschaften
CAS-Nummer |
139561-18-5 |
|---|---|
Produktname |
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI) |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
(1S,2S)-1-methyl-2-prop-1-en-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6(2)7-4-5-9(7,3)8(10)11/h7H,1,4-5H2,2-3H3,(H,10,11)/t7-,9-/m0/s1 |
InChI-Schlüssel |
MUQLOBMNASVVGE-CBAPKCEASA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CC[C@]1(C)C(=O)O |
SMILES |
CC(=C)C1CCC1(C)C(=O)O |
Kanonische SMILES |
CC(=C)C1CCC1(C)C(=O)O |
Synonyme |
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)



![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)


![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)
![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)



![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)
